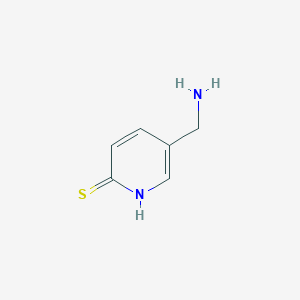

5-(Aminomethyl)-1H-pyridine-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,3,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRCKUGDFYGXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Aminomethyl 1h Pyridine 2 Thione and Its Advanced Derivatives

Strategies for the Construction of the 1H-Pyridine-2-thione Core with Aminomethyl Functionality

Building the heterocyclic core with the desired functionality in place is a common and efficient strategy. This approach often leverages multicomponent reactions or sequential condensations to assemble the pyridine-2-thione ring from acyclic or simpler cyclic precursors.

A prevalent and highly versatile pathway to 5-substituted pyridine-2-thiones involves the use of 3-cyanopyridine-2(1H)-thione intermediates. researchgate.net These precursors are readily synthesized through various condensation reactions. orientjchem.org For instance, the cyclocondensation of chalcones (α,β-unsaturated ketones) with cyanothioacetamide in the presence of a base is a well-established method for generating highly substituted 4,6-diaryl-3-cyanopyridine-2(1H)-thiones. orientjchem.org Similarly, enamines can react with cyanothioacetamide to yield the corresponding pyridinethione derivatives. scirp.orgresearchgate.net

Once the 3-cyano-1H-pyridine-2-thione scaffold is obtained, the synthesis of the target 5-(aminomethyl) derivative can be achieved by the chemical reduction of the nitrile group at the 3-position (which corresponds to the 5-position in the final named compound if the ring is substituted symmetrically or renumbered based on priority). Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ over Raney Nickel) are typically employed for this transformation, converting the cyano group into a primary aminomethyl group. This two-step process—ring formation followed by reduction—offers a reliable route to the title compound.

| Precursor Reactant 1 | Precursor Reactant 2 | Base/Catalyst | Resulting Pyridine-2-thione Intermediate |

|---|---|---|---|

| Chalcone (e.g., 1,3-diphenylprop-2-en-1-one) | Cyanothioacetamide | Piperidine (B6355638) | 4,6-Diphenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile |

| Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) | Cyanothioacetamide | Sodium Ethoxide | 4-Phenyl-6-amino-2-thioxo-1,2-dihydropyridine-3-carbonitrile |

| Acetylacetone enamine | Cyanothioacetamide | Piperidine | 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile scirp.org |

Nicotinamide (B372718) and its derivatives serve as valuable synthons in the construction of functionalized pyridine (B92270) rings. Certain synthetic strategies utilize substituted nicotinamides for the preparation of condensed thieno[2,3-b]pyridines, which originate from pyridine-2(1H)-thione intermediates. nih.govresearchgate.net In these methods, a suitably functionalized nicotinamide can be part of a reaction sequence where the pyridine ring is first formed, followed by the introduction of the thione functionality.

For example, a multicomponent reaction involving a 3-aryl-2-cyano-prop-2-enethioamide derivative and an N-substituted-3-oxobutanamide (derived from nicotinic acid) can be heated under reflux in the presence of a catalyst like piperidine to yield 5-cyano-N-aryl-6-mercapto-nicotinamide derivatives. nih.gov These intermediates possess the core pyridine-2-thione structure (in its tautomeric mercaptopyridine form) and can be further modified to introduce the aminomethyl group at the 5-position, typically through reduction of the cyano group as described previously.

The fundamental approach to constructing the pyridine-2-thione ring is through cyclocondensation reactions, which involve the formation of the heterocyclic ring from one or more acyclic precursors. youtube.combaranlab.org A widely used method is the reaction of α,β-unsaturated ketones with cyanothioacetamide. researchgate.net This reaction proceeds via a Michael addition of the active methylene (B1212753) group of cyanothioacetamide to the unsaturated ketone, followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the final aromatic pyridine-2-thione.

Annulation reactions, which involve the formation of a new ring onto an existing molecular fragment, also provide a route to these structures. nih.gov For instance, a precursor containing a 1,5-dicarbonyl relationship (or a synthetic equivalent) can be condensed with a sulfurizing agent and an ammonia (B1221849) source to build the pyridine-2-thione ring. baranlab.org The versatility of these methods allows for the introduction of various substituents onto the pyridine ring by choosing appropriately substituted starting materials.

| Reactant A | Reactant B | Key Intermediate | Reaction Type |

|---|---|---|---|

| α,β-Unsaturated Ketone | Cyanothioacetamide | Michael Adduct | Condensation-Cyclization researchgate.net |

| 1,3-Dicarbonyl Compound | Cyanothioacetamide | Knoevenagel Condensation Product | Condensation-Cyclization |

| Enamine of a Ketone | Cyanothioacetamide | Substituted Acrylonitrile | Condensation-Cyclization researchgate.net |

Stereoselective and Regioselective Introduction of the 5-Aminomethyl Group

Achieving the correct placement of the aminomethyl group at the C5 position is a critical challenge. The inherent electronic properties of the pyridine ring often direct reactions to the C2, C4, or C6 positions. researchgate.net Therefore, specific strategies are required to ensure regiocontrol.

Introducing the aminomethyl group after the pyridine-2-thione ring has been synthesized is a common, albeit challenging, approach. Direct C-H functionalization of pyridines at positions remote from the nitrogen atom (C3 and C5) is difficult to achieve due to the electronic nature of the ring. nih.gov

A more plausible, multi-step strategy involves first installing a different functional group at the 5-position that can later be converted into an aminomethyl moiety. This can be accomplished through several routes:

Halogenation-Substitution: Regioselective halogenation (e.g., bromination) at the C5 position, followed by a nucleophilic substitution with cyanide to introduce a nitrile group. Subsequent reduction of the nitrile, as previously mentioned, yields the 5-aminomethyl product.

Formylation-Reductive Amination: Introduction of a formyl group (CHO) at the C5 position via reactions such as the Vilsmeier-Haack reaction (if the ring is sufficiently activated) or by metalation followed by quenching with a formylating agent. The resulting 5-formyl-pyridine-2-thione can then undergo reductive amination with an ammonia source to furnish the desired product.

Nitration-Reduction: Electrophilic nitration can introduce a nitro group at the 5-position under specific conditions. The nitro group can then be reduced to an amino group (NH₂), which would require an additional step of formylation and reduction, or alkylation, to become an aminomethyl group.

These post-synthetic modifications provide a pathway to the target molecule but may require careful optimization to control regioselectivity and protect other reactive sites, such as the thione group.

To circumvent the challenges of regioselectivity in post-synthetic functionalization, an alternative strategy is to use an acyclic precursor that already contains a masked or protected aminomethyl group. This functional group is carried through the ring-forming cyclocondensation reaction, ensuring its placement at the desired C5 position in the final heterocyclic product.

For example, one could envision a synthesis starting with a β-keto ester or a 1,3-diketone that bears a protected aminomethyl group (e.g., as a phthalimide (B116566) or a Boc-protected amine) or a precursor group like a nitro group. This functionalized building block would then be reacted with cyanothioacetamide or a similar synthon to construct the pyridine-2-thione ring. The final step of the synthesis would be the deprotection or conversion of the precursor group into the primary aminomethyl function. This approach offers superior regiocontrol, as the position of the substituent is determined by the structure of the initial acyclic starting material.

| Precursor Group at C5 | Protecting Group (if any) | Final Conversion Step |

|---|---|---|

| -CH₂-N(Boc)₂ | Boc (tert-Butoxycarbonyl) | Acid-catalyzed deprotection (e.g., TFA) |

| -CH₂-N₃ (Azidomethyl) | None | Reduction (e.g., H₂/Pd or Staudinger reaction) |

| -NO₂ (Nitro) | None | Multi-step: Reduction to -NH₂, then conversion |

| -CN (Cyano) | None | Reduction (e.g., LiAlH₄) |

Advanced Synthetic Transformations of the Thiocarbonyl Moiety

The thiocarbonyl group in 5-(aminomethyl)-1H-pyridine-2-thione is a versatile functional handle for a variety of chemical transformations. Its reactivity allows for the introduction of diverse substituents and the construction of more complex molecular frameworks.

The sulfur atom of the thiocarbonyl group is nucleophilic and readily undergoes S-alkylation and S-acylation reactions. These reactions are fundamental for the derivatization of pyridine-2-thiones.

S-Alkylation: This reaction involves the treatment of the pyridine-2-thione with an alkylating agent, typically an alkyl halide, in the presence of a base. The reaction proceeds via an SN2 mechanism to yield the corresponding 2-(alkylthio)pyridine. For instance, pyridine-2-thione derivatives can be S-alkylated using reagents like methyl iodide or ethyl chloroacetate. scirp.orgnih.gov The S-alkylation of various pyridine-2(1H)-thione precursors is a common strategy to introduce diverse functionalities. nih.gov For example, the reaction of a pyridine-2(1H)-thione with α-haloketones or other halogenated compounds leads to the formation of S-alkylated intermediates that are pivotal for further cyclization reactions. scirp.orgresearchgate.net

A general scheme for S-alkylation is as follows:

This compound + R-X → 5-(Aminomethyl)-2-(alkylthio)pyridine + HX

(where R is an alkyl group and X is a halide)

S-Acylation: In S-acylation, an acyl group is introduced at the sulfur atom. This is typically achieved by reacting the pyridine-2-thione with an acyl halide or anhydride. S-acylation, also known as S-palmitoylation in biological contexts, is a post-translational modification where fatty acids are attached to cysteine residues. nih.gov While mechanistically similar, in synthetic chemistry, S-acylation of thiones provides thioesters, which are valuable intermediates. The reaction enhances the electrophilicity of the pyridine ring, facilitating further transformations.

A variety of alkylating and acylating agents can be employed, leading to a diverse library of derivatives. The choice of reagent and reaction conditions can be tailored to achieve the desired product.

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide | 2-(Methylthio)pyridine |

| α-Haloketone | 3-Chloropentane-2,4-dione | 2-((2-oxopropyl)thio)nicotinonitrile derivative researchgate.net |

| Haloacetate | Ethyl chloroacetate | Ethyl [(dihydropyrimidin-2-yl)sulfanyl]acetate nih.gov |

| Acyl Halide | Acetyl chloride | S-Acetyl-2-thiopyridine |

The S-alkylated derivatives of this compound serve as key synthons for the construction of more intricate molecular structures, particularly fused heterocyclic systems. A prominent example is the synthesis of thieno[2,3-b]pyridines.

This transformation is often achieved through an intramolecular cyclization of an S-alkylated intermediate bearing a suitable functional group. For instance, S-alkylation with an α-haloketone yields an intermediate that, upon treatment with a base like sodium ethoxide, undergoes cyclization to form the thieno[2,3-b]pyridine (B153569) core. nih.gov This strategy allows for the creation of bicyclic structures with diverse substitution patterns, depending on the starting pyridine-2-thione and the alkylating agent used. researchgate.net The reaction of polyfunctionally substituted pyridine-2(1H)-thione derivatives with various reagents can lead to the formation of not only bicyclic but also polycyclic compounds. scirp.org

Synthesis of Analogs and Bioisosteric Replacements of this compound

The synthesis of analogs and bioisosteres is a crucial strategy in drug discovery and materials science to modulate the properties of a lead compound.

Analogs: Analogs of this compound can be synthesized by modifying the substituents on the pyridine ring. This can be achieved by employing different starting materials in the initial synthesis of the pyridine-2-thione ring. For example, variations in the enamine or cyanothioacetamide precursors can lead to a range of substituted pyridine-2-thiones. scirp.org The synthesis of 1-aminomethyl derivatives of other heterocyclic thiones, such as 1,2,4-triazoline-5-thione, also provides insights into synthetic strategies that could be adapted for pyridine-2-thiones. researchgate.net

Bioisosteric Replacements: Bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, leading to similar biological activity. For the pyridine ring in this compound, several bioisosteric replacements can be considered.

Common bioisosteric replacements for a pyridine ring include other aromatic systems like phenyl, thiophene (B33073), or even fluorinated phenyl groups. cambridgemedchemconsulting.com A more advanced strategy involves replacing the pyridine nitrogen with a C-CN unit, leading to a benzonitrile (B105546) derivative, which can mimic the hydrogen-bonding acceptor ability of the nitrogen atom. researchgate.net In some contexts, a pyridine ring may not be well-tolerated as a bioisosteric replacement for a substituted benzene (B151609) ring, highlighting the importance of empirical testing. nih.gov Another potential bioisostere for a pyridine N-oxide, a related structure to pyridine-2-thione, is 2-difluoromethylpyridine. rsc.org

| Original Moiety | Bioisosteric Replacement | Rationale |

| Pyridine Ring | Benzonitrile | Mimics hydrogen bond acceptor properties of the nitrogen atom. researchgate.net |

| Pyridine Ring | Thiophene Ring | Similar size and electronics. cambridgemedchemconsulting.com |

| Pyridine N-oxide | 2-Difluoromethylpyridine | Similar electronic properties and biological activity in some cases. rsc.org |

Sustainable and Green Chemistry Methodologies for this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. The synthesis of pyridine derivatives can be achieved through one-pot, four-component reactions, which offer advantages such as high yields, short reaction times, and reduced waste. nih.govresearchgate.net The use of MCRs for synthesizing 2-pyridone-containing heterocycles is a well-established green methodology. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. This technique has been successfully employed in the synthesis of pyridine derivatives, contributing to a more energy-efficient process. nih.govresearchgate.net

Green Solvents and Catalysts: The use of environmentally benign solvents, such as ethanol (B145695) or even solventless conditions, is a key aspect of green chemistry. nih.gov Furthermore, the development of efficient and recyclable catalysts, such as iron-based catalysts for pyridine synthesis, reduces the need for stoichiometric reagents and minimizes waste. rsc.org The use of clean oxidants like H2O2 in catalytic systems for the synthesis of pyridine N-oxides, which are precursors to pyrithiones, also aligns with green chemistry principles. researchgate.net Enzymatic synthesis, as demonstrated in the production of 5-(aminomethyl)-2-furancarboxylic acid, represents a highly sustainable approach that could potentially be adapted for pyridine-based compounds. rsc.org

Reactivity and Mechanistic Investigations of 5 Aminomethyl 1h Pyridine 2 Thione

Studies on Tautomeric Equilibria of 5-(Aminomethyl)-1H-pyridine-2-thione

The phenomenon of tautomerism is central to understanding the structure and reactivity of this compound. This compound can exist in two primary tautomeric forms: the thione form (a thioamide) and the thiol form (a mercaptan). The equilibrium between these two forms is sensitive to various factors, including the solvent environment and the electronic nature of substituents on the pyridine (B92270) ring.

This compound exists in a dynamic equilibrium with its tautomer, 5-(aminomethyl)pyridine-2-thiol. Generally, for 2-mercaptopyridine (B119420) derivatives, the thione form is the predominant species in solution and in the solid state. This preference is attributed to the greater thermodynamic stability of the thioamide resonance structure compared to the aromatic thiol.

The position of this equilibrium is significantly influenced by the solvent. Polar solvents tend to favor the more polar thione tautomer, which possesses a larger dipole moment than the thiol form. In contrast, nonpolar solvents can shift the equilibrium towards the less polar thiol tautomer. Hydrogen bonding also plays a crucial role; solvents capable of hydrogen bonding can stabilize the thione form.

Table 1: Influence of Solvent Polarity on the Tautomeric Equilibrium of Pyridine-2-thione Derivatives

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |

|---|---|---|---|

| Water | 80.1 | Thione | High polarity and hydrogen bonding capacity strongly stabilize the polar thione form. |

| Ethanol (B145695) | 24.5 | Thione | Polar protic solvent that stabilizes the thione tautomer through hydrogen bonding. |

| Dichloromethane | 9.1 | Thione | Moderately polar solvent, still favors the thione form. |

| Dioxane | 2.2 | Thione | Although less polar, the thione form still predominates, though the thiol population may increase. |

| Cyclohexane | 2.0 | Thiol | In dilute solutions of nonpolar solvents, the less polar thiol form can become the major species. |

The electronic nature of substituents on the pyridine ring can modulate the relative stabilities of the thione and thiol tautomers. For this compound, the key substituent is the aminomethyl group (-CH₂NH₂) at the 5-position.

Table 2: Predicted Influence of Substituents on Pyridine-2-thione Tautomerism

| Substituent Position | Electronic Effect | Influence on Thione Form Stability | Influence on Thiol Form Stability |

|---|---|---|---|

| 5-position (e.g., -CH₂NH₂) | Electron-donating | May slightly decrease stability by destabilizing the partial negative charge on the nitrogen in the thioamide resonance structure. | May slightly increase stability by enhancing the aromaticity of the thiol ring. |

| Electron-withdrawing group | Electron-withdrawing | May increase stability by stabilizing the partial negative charge on the nitrogen. | May decrease stability by reducing the aromaticity of the thiol ring. |

Reactions Involving the Pyridine Ring System and its Electrophilic/Nucleophilic Characteristics

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic nature dictates its reactivity towards both metallating agents and electrophiles.

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the functionalization of aromatic and heteroaromatic rings. In the case of 1H-pyridine-2-thiones, both the N-H proton and the ring protons are potential sites for deprotonation. The thione group and the nitrogen atom can act as directing metallation groups (DMGs), coordinating to the lithium reagent and directing deprotonation to an adjacent position.

The use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can lead to deprotonation. The regioselectivity of this process is influenced by the reaction conditions and the presence of other substituents. For this compound, metallation could potentially occur at the C-3, C-4, or C-6 positions. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce new functional groups.

Electrophilic aromatic substitution (SₑAr) on the pyridine ring is generally disfavored compared to benzene (B151609), as the nitrogen atom deactivates the ring towards electrophilic attack. wikipedia.org When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.

Reactivity Profile of the Thiocarbonyl Group

The thiocarbonyl group (C=S) is a key reactive center in this compound. It can undergo a variety of transformations, including alkylation, oxidation, and cycloaddition reactions.

Alkylation of the sulfur atom is a common reaction, typically achieved by treatment with an alkyl halide in the presence of a base. This S-alkylation reaction proceeds via the thiolate anion, which is readily formed upon deprotonation of the thiol tautomer or by direct attack on the thione.

Oxidation of 2-mercaptopyridine derivatives can lead to the formation of the corresponding 2,2'-dipyridyl disulfide. wikipedia.org This reaction can be autocatalytic, as the amine functionality can catalyze the oxidation of thiols. wikipedia.org

The thiocarbonyl group can also participate in cycloaddition reactions. For instance, it can act as a dienophile in Diels-Alder reactions, leading to the formation of new heterocyclic systems. nih.gov

Nucleophilic Additions and Substitutions at the Thiocarbonyl Carbon

The pyridine-2-thione moiety is a versatile precursor in heterocyclic synthesis, largely due to the high nucleophilicity of the sulfur atom in its thiol tautomeric form. This enables facile S-alkylation reactions with various electrophiles, a key step in the construction of more complex molecular architectures. This reaction proceeds via nucleophilic substitution, where the sulfur atom attacks an electrophilic carbon, displacing a leaving group.

A common and well-documented transformation is the reaction of pyridine-2(1H)-thione derivatives with α-halo carbonyl compounds. For instance, reagents such as ethyl chloroacetate, phenacyl chloride, chloroacetone, and chloroacetonitrile (B46850) readily react with the thione to form the corresponding S-alkylated derivatives. nih.govtandfonline.com This S-alkylation is a foundational step for subsequent cyclization reactions. nih.govtandfonline.com The reaction typically occurs in the presence of a base, which deprotonates the thiol, enhancing its nucleophilicity.

The general scheme for this reaction can be summarized as follows:

Step 1: Deprotonation of the thiol tautomer by a base (e.g., sodium ethoxide, piperidine) to form a highly nucleophilic thiolate anion.

Step 2: Nucleophilic attack of the thiolate anion on the electrophilic carbon of the α-halo reagent, displacing the halide ion.

Detailed research findings have demonstrated the broad applicability of this reaction. The table below summarizes typical S-alkylation reactions performed on pyridine-2(1H)-thione systems.

| Electrophilic Reagent | Product Type | Reference |

| Ethyl chloroacetate | S-ethoxycarbonylmethyl derivative | nih.gov |

| Phenacyl chloride | S-phenacyl derivative | nih.gov |

| Chloroacetone | S-acetonyl derivative | nih.gov |

| Chloroacetonitrile | S-cyanomethyl derivative | nih.govtandfonline.com |

| 2-Chloro-N-arylacetamide | S-(N-arylcarbamoyl)methyl derivative | nih.govtandfonline.com |

These S-alkylated products are not merely intermediates but are often stable compounds that can be isolated and characterized before being used in further synthetic steps, most notably intramolecular cyclizations to form fused ring systems like thieno[2,3-b]pyridines. nih.govtandfonline.com

Oxidation and Reduction Chemistry of the Thione Group

The thione-thiol tautomerism of the this compound moiety governs its redox chemistry. The thiol form, 5-(aminomethyl)pyridine-2-thiol, can undergo oxidation, while the corresponding disulfide can be reduced back to the thiol.

The most common oxidation reaction for mercaptopyridines is the formation of a disulfide bridge. 2-Mercaptopyridine readily oxidizes to 2,2'-dipyridyl disulfide. wikipedia.org This process can be autocatalytic, as amines can catalyze the oxidation of thiols. wikipedia.org Conversely, the disulfide can be reduced back to the thiol form using a suitable reducing agent, such as a hydride source. wikipedia.org

In the context of organometallic chemistry, pyridine-2-thiones can undergo oxidative addition reactions. For example, 2-pyridinethione reacts with an organometallic chromium radical complex, leading to the formation of a chromium-thiolate bond. nih.gov This highlights the reactivity of the sulfur atom towards radical species and its ability to participate in redox processes involving metal centers. nih.gov

| Reaction Type | Reactant | Product | Notes | Reference |

| Oxidation | 2-Mercaptopyridine | 2,2'-Dipyridyl disulfide | Formation of a disulfide bridge. | wikipedia.org |

| Reduction | 2,2'-Dipyridyl disulfide | 2-Mercaptopyridine | Cleavage of the disulfide bond. | wikipedia.org |

| Oxidative Addition | 2-Pyridinethione | Thiolate-metal complex | Reaction with a metal radical. | nih.gov |

Chemical Transformations of the 5-Aminomethyl Group

The 5-aminomethyl group is a primary amine, which serves as a versatile handle for a wide array of chemical modifications, including reactions at the nitrogen center and participation in cyclization reactions.

Reactions at the Nitrogen Center (e.g., acylation, alkylation, imine formation)

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, enabling reactions with a variety of electrophiles.

Acylation: The aminomethyl group can be readily acylated to form amides, sulfonamides, and carbamates. This is typically achieved by reacting it with acylating agents like acetyl chloride, carboxylic acids (often requiring a coupling agent), sulfonyl chlorides, or chloroformates. tandfonline.com These reactions are fundamental for modifying the electronic and steric properties of the side chain. Highly selective acyl transfer reagents have been developed that can achieve high levels of selectivity for the monoacylation of polyamines. nih.govrsc.org

Alkylation: N-alkylation can be achieved by treating the amine with alkyl halides. The reaction introduces alkyl substituents onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine, depending on the stoichiometry and reaction conditions. Transition-metal-free methods for the N-alkylation of amines using alcohols have also been developed, proceeding through a "borrowing hydrogen" mechanism. rsc.org

Imine Formation: Primary amines condense with aldehydes or ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. libretexts.orglibretexts.org The reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org To drive the equilibrium towards the product, water is typically removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or a drying agent. operachem.comnih.gov The optimal pH for imine formation is generally mildly acidic, around pH 5. libretexts.org

| Reaction Type | Electrophile | Functional Group Formed | Reference |

| Acylation | Acetyl chloride, Carboxylic acid | Amide | tandfonline.com |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | tandfonline.com |

| Carbamoylation | Chloroformate | Carbamate | tandfonline.com |

| Alkylation | Alkyl halide, Alcohol | Secondary/Tertiary Amine | rsc.org |

| Imine Formation | Aldehyde, Ketone | Imine (Schiff Base) | libretexts.orgoperachem.com |

Cyclization Reactions Involving the Aminomethyl Moiety (e.g., formation of small ring heterocycles)

The aminomethyl group, in conjunction with the pyridine ring, can participate in cyclization reactions to form fused heterocyclic systems. A notable example is the reaction of 2-(aminomethyl)pyridine with electrophilically activated nitroalkanes. beilstein-journals.org This reaction proceeds via an initial nucleophilic attack of the amine, followed by a 5-exo-trig cyclization involving the pyridine ring nitrogen, ultimately leading to the formation of imidazo[1,5-a]pyridines. beilstein-journals.org This methodology provides a route to bicyclic systems where the aminomethyl nitrogen and the pyridine nitrogen become part of a newly formed five-membered ring.

Furthermore, if the molecule is modified to contain a carbonyl group at an appropriate position on a side chain attached to the aminomethyl nitrogen, intramolecular imine formation can occur, leading to the synthesis of cyclic imines, particularly if a five- or six-membered ring can be formed. youtube.com

Intramolecular Cyclization and Annulation Reactions of this compound Derivatives

Derivatives of this compound are excellent substrates for constructing fused heterocyclic systems. The strategic placement of the thione and another reactive group on the pyridine ring facilitates intramolecular cyclization reactions, leading to the formation of polycyclic aromatic compounds.

Formation of Fused Heterocyclic Systems (e.g., Thieno[2,3-b]pyridine (B153569) Derivatives)

The synthesis of thieno[2,3-b]pyridines is a well-established transformation starting from pyridine-2(1H)-thione precursors that bear an activating group, such as a cyano group, at the 3-position. nih.gov This reaction, often referred to as the Gewald reaction, is a powerful tool for building the thieno[2,3-b]pyridine scaffold. nih.govtandfonline.comacs.org

The synthetic sequence generally involves two main steps:

S-Alkylation: The pyridine-2(1H)-thione is first reacted with an α-halo-reagent, such as an α-haloketone, α-haloester, or α-halonitrile, as described in section 3.3.1. nih.govtandfonline.com This step attaches a side chain to the sulfur atom.

Intramolecular Cyclization: The resulting S-alkylated intermediate undergoes an intramolecular cyclization reaction. This cyclization is typically base-catalyzed (e.g., using sodium ethoxide or piperidine) and involves the nucleophilic attack of the α-carbon of the S-alkyl chain onto the 3-position of the pyridine ring, often targeting a cyano group. nih.govtandfonline.comacs.org This Thorpe-Ziegler type of reaction results in the formation of a 3-aminothieno[2,3-b]pyridine derivative after tautomerization. nih.govmdpi.com

This synthetic strategy is highly versatile, allowing for the introduction of various substituents onto the thiophene (B33073) ring of the final product, depending on the α-halo-reagent used in the first step. nih.gov

The table below illustrates the formation of various thieno[2,3-b]pyridine derivatives from S-alkylated pyridine-2-thiones.

| S-Alkylated Intermediate | Cyclization Catalyst | Resulting Thieno[2,3-b]pyridine Substituent at C2 | Reference |

| S-Cyanomethyl derivative | Sodium Ethoxide | 3-Amino | mdpi.com |

| S-Ethoxycarbonylmethyl derivative | Sodium Ethoxide | 3-Amino-2-ethoxycarbonyl | nih.gov |

| S-Acetonyl derivative | Sodium Ethoxide | 3-Amino-2-acetyl | nih.gov |

| S-Phenacyl derivative | Sodium Ethoxide | 3-Amino-2-benzoyl | nih.govtandfonline.com |

This powerful annulation reaction underscores the synthetic utility of the pyridine-2-thione moiety as a cornerstone for building complex, fused heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.govekb.eg

Pericyclic and Rearrangement Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a significant class of transformations in organic chemistry. wikipedia.orglibretexts.org For this compound, the pyridine-2-thione moiety can potentially participate in several types of pericyclic reactions, most notably cycloaddition reactions. While specific studies on this exact molecule are not prevalent, the reactivity of the thiocarbonyl group in related heterocyclic systems provides a basis for predicting its behavior.

One of the most common pericyclic reactions is the [4+2] cycloaddition, or Diels-Alder reaction. msu.eduyoutube.com In this context, the C=S double bond of the pyridine-2-thione can act as a dienophile, reacting with a conjugated diene. Alternatively, the diene system within the pyridine ring could potentially react with a highly reactive dienophile, although this is generally less favorable due to the aromaticity of the pyridine ring. The reactivity of related 2H-thiopyran-2-thiones in cycloaddition reactions with strained alkynes has been investigated, suggesting that the thiocarbonyl group is an active participant in such transformations. rsc.org

Rearrangement reactions involving this compound are also of significant interest. The most prominent of these is the thione-thiol tautomerism, a prototropic rearrangement where a proton migrates from the nitrogen atom to the sulfur atom, resulting in the formation of 2-mercaptopyridine derivatives. This equilibrium is a fundamental aspect of the chemistry of pyridine-2-thiones and related heterocyclic thiones. nih.govepa.gov The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyridine ring.

Computational and Experimental Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for compounds like this compound relies on a synergistic combination of computational and experimental techniques.

Computational Approaches:

Computational chemistry provides powerful tools for investigating the mechanisms of pericyclic and rearrangement reactions. Density Functional Theory (DFT) is a widely used method for studying the electronic structure and energetics of molecules, transition states, and reaction pathways. researchgate.netresearchgate.net For instance, DFT calculations can be employed to:

Model Reaction Pathways: By mapping the potential energy surface, researchers can identify the transition state structures and calculate the activation energies for proposed reaction mechanisms, such as a Diels-Alder reaction or the thione-thiol tautomerization.

Investigate Tautomeric Equilibria: Computational methods can predict the relative stabilities of the thione and thiol tautomers, providing insight into the position of the equilibrium. nih.gov Studies on similar systems have shown that in the gas phase, the thione form is often more stable. nih.gov

Analyze Molecular Orbitals: Understanding the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants is crucial for explaining the stereoselectivity and regioselectivity of pericyclic reactions.

Interactive Data Table: Calculated Energies for Thione-Thiol Tautomerism in a Model Pyridine-2-thione System

Note: The data in this table is illustrative and based on typical computational results for pyridine-2-thione systems. It does not represent experimentally verified values for this compound.

Experimental Techniques:

Experimental studies are essential for validating the predictions of computational models and providing definitive evidence for reaction mechanisms. mckgroup.org Key experimental techniques include:

Kinetic Studies: Measuring the rate of a reaction and its dependence on various factors (e.g., concentration, temperature, solvent) can provide valuable information about the rate-determining step and the nature of the transition state.

Isotope Labeling: By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium), it is possible to track the movement of atoms during a reaction. This is particularly useful for elucidating rearrangement mechanisms like tautomerism.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be used to identify the structures of reactants, products, and any observable intermediates. For example, the thione and thiol tautomers can often be distinguished by their characteristic spectroscopic signatures.

Trapping Experiments: If a reactive intermediate is proposed in a reaction mechanism, a "trapping" agent can be added to the reaction mixture. The formation of a product derived from the reaction of the intermediate with the trapping agent provides evidence for the existence of that intermediate.

By combining these computational and experimental approaches, a detailed understanding of the pericyclic and rearrangement reactions of this compound and related compounds can be achieved.

Coordination Chemistry of 5 Aminomethyl 1h Pyridine 2 Thione

Ligand Properties and Denticity of 5-(Aminomethyl)-1H-pyridine-2-thione

The coordination characteristics of this compound are dictated by the spatial arrangement and electronic nature of its donor atoms. A thorough analysis of its structure reveals a ligand with the potential for rich and varied coordination chemistry.

Potential Coordination Sites (Nitrogen, Sulfur, Amino Nitrogen)

This compound possesses three potential coordination sites, making it a versatile ligand for complexation with a wide range of metal ions. These sites are:

Pyridine (B92270) Ring Nitrogen: The nitrogen atom within the pyridine ring is a classic Lewis base, readily available for coordination to a metal center. Its sp² hybridization influences the directionality of the metal-ligand bond.

Thione Sulfur: The exocyclic sulfur atom of the thione group is a soft donor atom, exhibiting a strong affinity for soft metal ions. The tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms can influence its coordination mode. In the deprotonated thiol form, the sulfur acts as a potent anionic donor.

Amino Nitrogen: The nitrogen atom of the aminomethyl group introduces an additional coordination site. As a primary amine, this nitrogen is a harder donor compared to the pyridine nitrogen and the sulfur atom, which can lead to selective coordination based on the nature of the metal ion.

Chelation Possibilities and Conformational Analysis in Coordination

The presence of multiple donor sites within the same molecule opens up the possibility of chelation, where the ligand binds to a central metal ion through two or more of its donor atoms to form a ring structure. For this compound, several chelation modes can be envisaged:

(N, S) Chelation: The most probable chelation would involve the pyridine nitrogen and the thione sulfur, forming a stable five-membered chelate ring. This mode is well-documented for the parent pyridine-2-thione ligand.

(N, N) Chelation: Coordination involving the pyridine nitrogen and the amino nitrogen is also a possibility, which would result in the formation of a larger, and potentially less stable, six-membered chelate ring.

Tridentate Coordination: In specific steric and electronic environments, the ligand could potentially act as a tridentate ligand, coordinating through the pyridine nitrogen, the thione sulfur, and the amino nitrogen. This would likely require a specific geometric preference of the metal ion.

The conformational flexibility of the aminomethyl group will play a crucial role in determining the feasibility of these chelation modes. Rotation around the C-C and C-N bonds of this substituent allows the amino nitrogen to position itself favorably for coordination.

Synthesis and Characterization of Metal Complexes

While the coordination chemistry of the parent pyridine-2-thione is well-established, specific studies on the synthesis and characterization of metal complexes with this compound are not extensively reported in the available literature. However, based on the known reactivity of the functional groups, a general approach to the synthesis and the expected characteristics of the resulting complexes can be outlined.

Transition Metal Complexes of this compound

Transition metals, with their variable oxidation states and coordination geometries, are expected to form a diverse array of complexes with this ligand. The synthesis would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent.

Table 1: Postulated Transition Metal Complexes and Their Characteristics

| Metal Ion | Potential Coordination Mode | Expected Geometry | Spectroscopic Signature |

| Cu(II) | (N, S) chelation | Square planar or distorted octahedral | d-d transitions in the visible region |

| Ni(II) | (N, S) or (N, N) chelation | Square planar or octahedral | Dependent on geometry |

| Zn(II) | (N, S) chelation | Tetrahedral | NMR active, characteristic shifts |

| Fe(II/III) | (N, S) chelation | Octahedral | Charge transfer bands in UV-Vis |

| Pd(II)/Pt(II) | (N, S) chelation | Square planar | Well-defined NMR spectra |

Characterization of these complexes would rely on a combination of analytical techniques, including elemental analysis, infrared (IR) and UV-Visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Coordination with Main Group and Lanthanide Elements

The coordination chemistry of this compound is not limited to transition metals. Main group elements and lanthanides could also form stable complexes.

Main Group Elements: Elements like tin and lead, which are soft Lewis acids, are expected to show a strong affinity for the sulfur donor of the ligand. The coordination geometry would be dictated by the size and electronic configuration of the metal ion.

Lanthanide Elements: Lanthanide ions are hard Lewis acids and would preferentially coordinate to the harder nitrogen donors, particularly the amino nitrogen. The larger ionic radii of lanthanides might also facilitate higher coordination numbers and potentially accommodate the ligand in a tridentate fashion.

Structural Chemistry of Coordination Compounds

It is anticipated that the (N, S) chelation mode would lead to the formation of mononuclear complexes with well-defined geometries. The aminomethyl group, if not involved in coordination to the primary metal center, could participate in intermolecular interactions, such as hydrogen bonding, leading to the formation of supramolecular architectures in the solid state. In cases where the amino group does coordinate, either to the same metal center or to an adjacent one, more complex polynuclear or polymeric structures could arise.

Single-Crystal X-ray Diffraction Studies of Metal Complexes

A thorough search of crystallographic databases and chemistry literature did not yield any single-crystal X-ray diffraction studies for metal complexes of this compound. While the structures of numerous metal complexes with other aminopyridine and pyridine-2-thione ligands have been determined, providing insights into potential coordination modes, no specific crystallographic data, such as bond lengths, bond angles, or detailed coordination geometries for complexes of the target ligand, have been reported.

Spectroscopic Probes of Coordination Environments and Geometry

Specific spectroscopic data (e.g., FT-IR, UV-Vis, NMR) for metal complexes of this compound are not described in the available literature. Research on analogous compounds suggests that coordination to a metal ion would likely lead to shifts in the characteristic vibrational frequencies of the C=S and N-H groups in the infrared spectrum, as well as changes in the electronic absorption bands in the UV-Visible spectrum. Similarly, proton and carbon-13 NMR spectroscopy would be expected to show shifts in the signals of the pyridine ring and aminomethyl protons upon complexation. However, without experimental data for the specific complexes of this compound, any discussion of its spectroscopic properties in coordination compounds would be purely speculative.

Catalytic Applications of this compound Metal Complexes

There is no information available in the scientific literature regarding the catalytic applications of metal complexes derived from this compound. While metal complexes of various pyridine derivatives have been explored as catalysts in a range of organic transformations, the catalytic potential of complexes containing this specific ligand remains an uninvestigated area of research. Therefore, no data on reaction types, catalytic efficiency, or mechanistic studies can be reported.

Due to the lack of specific research on this compound, the following table of compounds, which would typically be included, cannot be populated with relevant examples from the literature.

Advanced Spectroscopic and Analytical Characterization of 5 Aminomethyl 1h Pyridine 2 Thione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures in solution. For 5-(Aminomethyl)-1H-pyridine-2-thione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete assignment of all proton and carbon signals.

While specific experimental data for this compound is not extensively available in the public domain, the expected chemical shifts can be predicted based on the analysis of the parent molecule, pyridine-2-thione, and related substituted pyridines. The pyridine (B92270) ring protons typically appear in the aromatic region of the ¹H NMR spectrum, and their chemical shifts are influenced by the electronic effects of the aminomethyl and thione substituents. The methylene (B1212753) protons of the aminomethyl group would likely appear as a singlet or a multiplet in the upfield region. In the ¹³C NMR spectrum, the C=S carbon is expected to be significantly deshielded, appearing at a high chemical shift.

Multinuclear and Multidimensional NMR Techniques (e.g., 2D COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals of this compound, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, primarily identifying adjacent protons on the pyridine ring. For instance, it would show correlations between H-3 and H-4, and between H-4 and H-6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for C-3, C-4, C-6, and the methylene carbon of the aminomethyl group based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in assigning the quaternary carbons, such as C-2 and C-5, by observing correlations from the neighboring protons. For example, the protons of the aminomethyl group would be expected to show an HMBC correlation to the C-5 carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Please note: These are estimated values based on analogous structures and require experimental verification.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | 7.0 - 7.5 | 115 - 125 |

| H-4 | 6.5 - 7.0 | 110 - 120 |

| H-6 | 7.5 - 8.0 | 135 - 145 |

| CH₂ | 3.5 - 4.5 | 40 - 50 |

| NH₂ | 1.5 - 3.0 | - |

| NH | 12.0 - 14.0 | - |

| C-2 | - | 175 - 185 |

Application of NMR to Tautomeric and Conformational Studies

Pyridine-2-thione is known to exist in a tautomeric equilibrium with its thiol form, pyridine-2-thiol. rsc.org However, in solution, the thione form is generally the predominant tautomer. ubc.canih.gov This equilibrium can be investigated using NMR spectroscopy. The presence of the NH proton at a characteristic downfield chemical shift is indicative of the thione tautomer. Variable temperature NMR studies can also provide insights into the thermodynamics of the tautomeric equilibrium and any conformational changes within the molecule. For this compound, the aminomethyl group may exhibit rotational conformers, which could potentially be studied by advanced NMR techniques if the rotational barrier is sufficiently high.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, distinguishing it from other potential isomers. The expected exact mass of the protonated molecule [M+H]⁺ of this compound (C₆H₈N₂S) can be calculated and compared with the experimental value to validate its identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways would be expected.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound These are hypothetical fragmentation pathways and require experimental confirmation.

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| [M-NH₂]⁺ | Loss of the amino group |

| [M-CH₂NH₂]⁺ | Loss of the aminomethyl radical |

| [M-S]⁺ | Loss of a sulfur atom |

Analysis of the fragmentation patterns of related pyridine derivatives suggests that cleavage of the C-C bond between the pyridine ring and the aminomethyl group is a likely fragmentation pathway. nih.gov Other potential fragmentations could involve the loss of the thione group or rearrangements within the pyridine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

For this compound, the IR and Raman spectra would exhibit characteristic vibrational modes. The N-H stretching vibration of the amine and the pyridine ring N-H would appear in the region of 3200-3500 cm⁻¹. The C=S stretching vibration, a key indicator of the thione tautomer, is expected in the range of 1100-1250 cm⁻¹. The various C-H, C-N, and C-C stretching and bending vibrations of the pyridine ring and the aminomethyl group would also be present in the fingerprint region of the spectra.

The positions and shapes of the N-H stretching bands can provide evidence for intermolecular hydrogen bonding in the solid state or in concentrated solutions. Shifts in the C=S stretching frequency can also be indicative of changes in the electronic environment or involvement in intermolecular interactions.

Table 3: Key Expected Vibrational Frequencies for this compound These are approximate ranges and can vary based on the physical state of the sample and intermolecular interactions.

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amine & ring) | 3200 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=C, C=N stretch (ring) | 1400 - 1600 |

| C=S stretch | 1100 - 1250 |

| N-H bend | 1550 - 1650 |

Characteristic Vibrational Modes of the Pyridine-2-thione and Aminomethyl Moieties

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and structural features of this compound. The vibrational spectrum of this molecule is a composite of the modes originating from the pyridine-2-thione ring and the aminomethyl group.

The pyridine-2-thione moiety is characterized by a tautomeric equilibrium between the thione and thiol forms. However, in many environments, the thione form is predominant. wikipedia.org Its vibrational spectrum is marked by several key features. The C=S stretching vibration is a significant indicator of the thione group and typically appears in the fingerprint region of the IR spectrum. For related pyrimidine-2-thione compounds, this mode has been observed around 750 cm⁻¹. researchgate.net The N-H stretching vibration of the pyridine ring is also a prominent feature, generally observed in the range of 2900 cm⁻¹. researchgate.net Ring breathing modes, which involve the symmetric expansion and contraction of the pyridine ring, are also characteristic and their frequencies can be sensitive to substitution patterns. nih.gov

The aminomethyl group (-CH₂NH₂) introduces its own set of characteristic vibrations. The N-H stretching vibrations of the primary amine typically appear as two bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. researchgate.net The C-H stretching vibrations of the methylene group are expected in the 2850-2960 cm⁻¹ range. Additionally, the NH₂ scissoring (bending) mode is typically observed around 1600 cm⁻¹, while wagging and twisting modes appear at lower frequencies. nih.govresearchgate.net

The coupling of these individual vibrational modes can lead to a complex but informative spectrum, allowing for a detailed structural analysis of this compound and its derivatives.

Table 1: Expected Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyridine-2-thione | N-H Stretch | ~2900 |

| C=S Stretch | ~750 | |

| Ring Breathing | Varies with substitution | |

| Aminomethyl | Asymmetric N-H Stretch | 3400-3500 |

| Symmetric N-H Stretch | 3300-3400 | |

| C-H Stretch | 2850-2960 | |

| NH₂ Scissoring | ~1600 |

Studies of Hydrogen Bonding and Solvent Effects via Vibrational Spectroscopy

The presence of both N-H and C=S groups in the pyridine-2-thione moiety, along with the amino group in the aminomethyl substituent, makes this compound a prime candidate for studying hydrogen bonding and solvent effects. Vibrational spectroscopy is particularly sensitive to these intermolecular interactions.

Hydrogen bonding typically leads to a red shift (a shift to lower wavenumbers) and broadening of the stretching frequencies of the donor group (e.g., N-H). nasa.govresearchgate.net For instance, the N-H stretching vibration of the pyridine-2-thione ring is expected to shift to a lower frequency when the molecule participates in hydrogen bonding, either with itself in the solid state or with a protic solvent. The magnitude of this shift can provide an indication of the strength of the hydrogen bond. nasa.gov Similarly, the N-H stretching vibrations of the aminomethyl group will also be sensitive to hydrogen bonding.

Solvent effects (solvatochromism) on the vibrational spectrum can provide insights into the nature of solute-solvent interactions. In polar solvents, dipole-dipole interactions can influence the vibrational frequencies of polar bonds like C=S and N-H. For pyridine derivatives, minor adjustments in the chemical structure can significantly affect intermolecular hydrogen bonds. rsc.org The study of these effects in a range of solvents with varying polarities can help in understanding the charge distribution within the molecule in its ground electronic state. Theoretical studies on related systems have shown that complexation with solvents like DMSO can lead to significant red shifts in N-H stretching vibrations, indicative of strong hydrogen-bonded interactions. researchgate.net

Electronic Spectroscopy (UV-Visible and Fluorescence) for Electronic Transitions

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides valuable information about the electronic transitions within a molecule. For this compound, the electronic spectrum is expected to be influenced by both the pyridine-2-thione chromophore and the aminomethyl auxochrome.

Pyridine-2-thione and its derivatives typically exhibit absorption bands in the UV and visible regions of the electromagnetic spectrum. nist.gov These absorptions are generally attributed to n→π* and π→π* electronic transitions within the aromatic ring and the thione group. The presence of the aminomethyl group, an electron-donating substituent, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine-2-thione, due to the extension of the conjugated system.

The fluorescence properties of aminopyridine derivatives have been a subject of interest. sciforum.net Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The position and intensity of the emission maximum can be highly sensitive to the solvent environment. researchgate.net In polar solvents, a Stokes shift (the difference between the absorption and emission maxima) is often observed, which can be related to the reorganization of solvent molecules around the excited state dipole moment of the fluorophore. The study of solvatochromic shifts in the fluorescence spectra can provide information about the change in dipole moment upon electronic excitation. sciforum.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Absorption Region |

|---|---|---|

| π→π* | Pyridine ring | UV region |

| n→π* | C=S group | UV-Visible region |

X-ray Diffraction Studies for Solid-State Structural Analysis

Such an analysis would definitively establish the predominant tautomeric form (thione vs. thiol) in the crystalline state. Furthermore, it would reveal the nature and extent of intermolecular interactions, such as hydrogen bonds, which govern the crystal packing. In related aminopyridine derivatives, hydrogen bonding has been shown to play a crucial role in the formation of supramolecular structures. nih.gov For instance, N-H···S or N-H···N hydrogen bonds could be anticipated, leading to the formation of chains, sheets, or more complex three-dimensional networks.

While a specific crystal structure for this compound is not available in the public domain, studies on similar pyridine derivatives provide a template for what might be expected. nih.govmdpi.com The analysis would also yield key crystallographic data, including the unit cell parameters, space group, and calculated density. This information is invaluable for understanding the solid-state properties of the material and for computational modeling studies. researchgate.net

Computational and Theoretical Investigations of 5 Aminomethyl 1h Pyridine 2 Thione

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the electronic nature and geometric parameters of 5-(Aminomethyl)-1H-pyridine-2-thione. These methods solve approximations of the Schrödinger equation to determine the molecule's energy and wavefunction, from which various properties can be derived.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms.

The process begins with geometry optimization , where the algorithm systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, known as the global minimum on the potential energy surface. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311+G(d,p). The B3LYP functional incorporates both exchange and correlation effects, while the basis set provides the mathematical functions used to build the molecular orbitals.

For this compound, a key area of investigation is the tautomeric equilibrium between the thione form (with a C=S double bond and an N-H bond) and the thiol form (with a C-S-H single bond and an aromatic pyridine (B92270) ring). DFT calculations can predict the relative energies of these two tautomers to determine which is more stable in the gas phase. rsc.org Studies on the parent pyridine-2(1H)-thione have shown that the thione form is generally more stable. rsc.org

Furthermore, DFT can be used to map out energy profiles for processes like the rotation of the aminomethyl group (-CH₂NH₂). By calculating the energy at various rotational angles (dihedrals), a potential energy surface can be generated, revealing the energy barriers to conformational changes.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound (Thione Tautomer) This table presents hypothetical data representative of typical DFT (B3LYP/6-31G(d)) results for geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=S | 1.68 Å |

| N1-H1 | 1.02 Å | |

| C5-C(amino) | 1.51 Å | |

| C(amino)-N(amino) | 1.47 Å | |

| Bond Angles | C6-N1-C2 | 122.5° |

| N1-C2-S | 125.0° | |

| C4-C5-C(amino) | 121.0° | |

| Dihedral Angle | C4-C5-C(amino)-N(amino) | 65.0° |

Ab Initio and Semi-Empirical Molecular Orbital Methods for Electronic Configuration Analysis

Beyond DFT, other molecular orbital methods provide valuable insights into the electronic configuration of this compound.

Ab Initio Methods: These methods, Latin for "from the beginning," calculate solutions to the Schrödinger equation without using experimental data for parametrization. Hartree-Fock (HF) is the simplest ab initio method, but it neglects electron correlation, which can be important. More advanced methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory offer higher accuracy by systematically including electron correlation, but at a significantly greater computational expense. rsc.org For a molecule of this size, MP2 could be feasibly used to refine energy calculations and analyze orbital interactions. These methods are crucial for benchmarking results from more approximate methods like DFT.

Semi-Empirical Molecular Orbital Methods: These methods are much faster than ab initio or DFT calculations because they simplify the underlying quantum mechanics and use parameters derived from experimental data to approximate certain integrals. wikipedia.orgnih.gov Methods like AM1 (Austin Model 1) and PM3 (Parametrized Model 3) are well-suited for quickly exploring the potential energy surfaces of large molecules or for preliminary conformational searches before applying more rigorous methods. nih.govresearchgate.net While less accurate for absolute energies, they are often effective at predicting geometries and relative energy differences. researchgate.net For analyzing electronic transitions, specialized semi-empirical methods like ZINDO (Zerner's Intermediate Neglect of Differential Overlap) are often employed to predict UV-Vis spectra. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time, particularly in a condensed phase like a solvent. MD simulations model the molecule and its surroundings (e.g., water molecules) as a collection of atoms interacting through a classical force field.

For this compound, MD simulations can reveal how the molecule explores different shapes or conformations in solution. The aminomethyl side chain can rotate, and the entire molecule can tumble and move. By simulating for nanoseconds or longer, a representative sample of these conformations can be obtained. nih.gov

A primary application of MD is to study solvent interactions . su.se The simulation can show how water molecules arrange themselves around the polar groups of the solute—the thione (C=S), the secondary amine (N-H), and the primary amine (-NH₂). This arrangement, known as the solvation shell, is critical to the molecule's solubility and chemical behavior. su.se Analysis of the simulation trajectory can yield radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, providing a detailed picture of hydration. su.se

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Spectra)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming a structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. d-nb.info The GIAO (Gauge-Including Atomic Orbital) method is typically used to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts by referencing them against a standard compound, like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is often high enough to distinguish between different isomers or tautomers. d-nb.infonih.gov

IR Frequencies: The same DFT geometry optimization that yields the minimum energy structure also allows for the calculation of vibrational frequencies. These frequencies correspond to the stretching, bending, and wagging motions of the atoms and can be directly compared to an experimental infrared (IR) spectrum. nih.gov A systematic scaling factor is often applied to the calculated frequencies to account for approximations in the method and anharmonicity. These calculations help in assigning the peaks in an experimental spectrum to specific molecular motions.

UV-Vis Spectra: The prediction of electronic absorption spectra (UV-Vis) requires calculating the energy difference between the electronic ground state and various excited states. Time-Dependent DFT (TD-DFT) is the most common method for this purpose. The calculation yields the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which correspond to the intensity of the absorption). researchgate.net This can help explain the origin of observed colors or absorbance peaks.

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data representative of typical computational results.

| Spectrum | Parameter | Predicted Value | Corresponding Functional Group |

| ¹H NMR | Chemical Shift (δ) | 13.5 ppm | N-H (thione) |

| Chemical Shift (δ) | 7.8 ppm | C6-H | |

| Chemical Shift (δ) | 4.0 ppm | -CH₂- | |

| ¹³C NMR | Chemical Shift (δ) | 178 ppm | C=S |

| IR | Frequency (cm⁻¹) | 3350 cm⁻¹ | N-H Stretch (amine) |

| Frequency (cm⁻¹) | 3100 cm⁻¹ | N-H Stretch (thione) | |

| Frequency (cm⁻¹) | 1250 cm⁻¹ | C=S Stretch | |

| UV-Vis | λ_max | 360 nm | n → π* transition |

| λ_max | 285 nm | π → π* transition |

Analysis of Reaction Pathways, Transition States, and Reaction Energetics

Computational chemistry is a powerful tool for investigating chemical reactivity. For this compound, this could involve studying its synthesis, degradation, or participation in biochemical reactions.

To study a reaction, a reaction pathway or reaction coordinate is defined. This is the lowest energy path that connects the reactants to the products. Along this path, a key point is the transition state (TS) , which is the structure with the maximum energy. The TS represents the energy barrier that must be overcome for the reaction to occur.

Future Research Directions and Emerging Academic Applications of 5 Aminomethyl 1h Pyridine 2 Thione

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future synthesis of 5-(Aminomethyl)-1H-pyridine-2-thione and its derivatives is likely to focus on the development of more efficient, selective, and environmentally benign methodologies. While classical approaches to functionalized pyridine-2-thiones often involve multi-step sequences, emerging strategies aim to streamline these processes.

Future research will likely prioritize one-pot reactions and multicomponent strategies to construct the substituted pyridine (B92270) ring system with the aminomethyl and thione functionalities in a single, efficient operation. nih.gov The use of microwave-assisted organic synthesis (MAOS) is another promising avenue to accelerate reaction times and improve yields for the synthesis of related heterocyclic structures. mdpi.com Furthermore, the development of catalytic methods, potentially using transition metals, for the direct and selective functionalization of the pyridine ring could offer more elegant and atom-economical routes to this and other related compounds. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | Increased efficiency, reduced waste, molecular diversity | Design of novel reaction cascades, exploration of new building blocks |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control | Optimization of reaction conditions, scale-up feasibility |

| Catalytic C-H Functionalization | High atom economy, late-stage modification | Development of selective catalysts, understanding of reaction mechanisms |

Exploration of Advanced Catalytic Systems Utilizing this compound Ligands

The inherent structural features of this compound make it an excellent candidate for use as a ligand in advanced catalytic systems. The presence of multiple donor atoms (the pyridine nitrogen, the thione sulfur, and the aminomethyl nitrogen) allows for various coordination modes with metal centers.

Future investigations are expected to explore the synthesis and characterization of transition metal complexes with this ligand. ekb.egnsf.gov These complexes could find applications in a range of catalytic transformations, including oxidation reactions, C-C coupling reactions, and polymerization processes. nsf.govnih.gov The aminomethyl group can be further functionalized to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the resulting catalyst. Research into the catalytic activity of iron(II) complexes with related aminopyridine ligands has already shown promise in polymerization reactions. nsf.gov Similarly, nickel-based catalysts with pyridine-thiolate ligands are being investigated for hydrogen evolution reactions, highlighting the potential of this class of compounds in energy-related catalysis. nih.gov

Integration into Smart Materials and Responsive Chemical Systems

The pyridine-2-thione moiety is known for its ability to undergo reversible thiol-disulfide exchange, a key reaction in the development of "smart" or responsive materials. rsc.org This opens up exciting possibilities for the integration of this compound into dynamic chemical systems.

Future research is anticipated to focus on the incorporation of this compound as a monomer or cross-linker into polymer chains to create redox-responsive materials. rsc.org Such materials could have applications in drug delivery, where the disulfide bonds can be cleaved in the reducing environment of a cell to release a therapeutic agent. The aminomethyl group provides a convenient handle for polymerization or for attaching the molecule to a polymer backbone. The development of responsive hydrogels, nanogels, and other polymeric materials based on this scaffold is a promising area of future investigation. rsc.org

Advancements in Theoretical Modeling for Predictive Chemical Design

Computational chemistry and theoretical modeling are powerful tools for predicting the properties and reactivity of molecules. For this compound, theoretical studies can provide valuable insights that can guide future experimental work. A key area of investigation is the tautomeric equilibrium between the thione and thiol forms. ubc.canih.govacs.org

Density Functional Theory (DFT) calculations can be employed to determine the relative stabilities of the different tautomers in various solvent environments. ubc.caresearchgate.netnih.govsci-hub.se This is crucial as the dominant tautomer will dictate the molecule's reactivity and its mode of interaction with other species. Theoretical models can also be used to predict the coordination behavior of the molecule as a ligand, the electronic properties of its metal complexes, and its potential as a component in functional materials. nih.gov Such predictive modeling can accelerate the design of new catalysts and materials with desired properties. ubc.canih.govacs.orgacs.org

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Tautomer stability, electronic structure | Predicting reactivity, guiding synthesis |

| Ab initio calculations | Geometric parameters, spectroscopic properties | Aiding in structural characterization |

| Molecular Docking | Binding affinity to biological targets | Guiding drug discovery efforts |

Development of New Analytical Probes and Characterization Techniques

The pyridine scaffold is a common feature in fluorescent probes for the detection of various analytes. mdpi.comrsc.orgrsc.org The presence of both an amino group and a thione group in this compound provides opportunities for the development of novel analytical sensors.

Future research could focus on modifying the aminomethyl group with fluorophores to create "turn-on" or "turn-off" fluorescent probes. The thione group, or its corresponding thiol tautomer, could act as a binding site for specific metal ions or other analytes. The development of chemosensors based on this scaffold for the detection of environmentally or biologically important species is a promising area of exploration. rsc.org Furthermore, advanced spectroscopic techniques will be crucial for characterizing the compound, its tautomers, and its complexes.

Contribution to Fundamental Understanding of Heterocyclic Chemistry

The study of this compound can contribute significantly to the fundamental understanding of heterocyclic chemistry. rsc.orgpageplace.deelsevier.com Its bifunctional nature allows for the exploration of a rich and diverse range of chemical transformations.

Future research in this area will likely involve a systematic investigation of the reactivity of both the aminomethyl and the pyridine-2-thione moieties. This could lead to the discovery of new synthetic methodologies and the creation of novel heterocyclic systems. nih.gov Understanding the interplay between the two functional groups within the same molecule can provide valuable insights into the principles of chemical reactivity and molecular design. The exploration of its biological activities, a common feature of many pyridine derivatives, could also open up new avenues in medicinal chemistry. acs.org

Q & A

Basic Synthesis

Q: What are the optimized synthetic routes for preparing 5-(Aminomethyl)-1H-pyridine-2-thione, and what critical parameters influence yield and purity? A: The compound can be synthesized via thionation of its pyridinone precursor using Lawesson’s reagent or phosphorus pentasulfide. Key parameters include reaction temperature (80–100°C), solvent choice (e.g., toluene or THF), and stoichiometric control of the thionating agent to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity .

Characterization

Q: Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound? A: